IDO1 Enzyme Inhibition and TDO Selectivity
Methyl 2-(5-amino-1H-indol-3-yl)acetate exhibits moderate inhibitory activity against recombinant human IDO1 with an IC50 of 1.19 μM [1]. Critically, it demonstrates a 2.6-fold selectivity window over human TDO (IC50 = 3.15 μM) [1]. This is contrasted with a more potent 5-substituted indole analog (CHEMBL4210456), which achieves an IC50 of 76 nM in a cellular IDO1 assay but with unknown TDO selectivity [2]. The 5-amino compound thus offers a balanced potency/selectivity profile useful for target validation studies where TDO inhibition is a confounding variable.
| Evidence Dimension | IDO1 Inhibition (Enzymatic) |
|---|---|
| Target Compound Data | IC50 = 1.19 μM (1190 nM) |
| Comparator Or Baseline | CHEMBL4210456 (potent IDO1 inhibitor): IC50 = 76 nM (cellular); Human TDO (baseline for selectivity): IC50 = 3.15 μM |
| Quantified Difference | 2.6-fold selectivity for IDO1 over TDO (3.15/1.19); 15.7-fold lower IDO1 potency than comparator (1190/76) |
| Conditions | Recombinant human IDO1/TDO expressed in E. coli BL21; L-tryptophan to N-formyl kynurenine conversion assay |
Why This Matters
This selectivity profile (IDO1/TDO ratio ~2.6) defines a specific research tool for isolating IDO1-dependent pathways without complete TDO blockade, a feature not guaranteed with more potent but less selective indole-based IDO inhibitors.
- [1] BindingDB. (n.d.). BDBM50514032 (CHEMBL4471831). Affinity Data: IC50 = 1.19E+3 nM (IDO1); IC50 = 3.15E+3 nM (TDO). View Source
- [2] BindingDB. (n.d.). BDBM50454800 (CHEMBL4210456). Affinity Data: IC50 = 76 nM (IDO1, HeLa cell assay). View Source
